N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-3,4,5-triethoxybenzamide
CAS No.: 353774-13-7
Cat. No.: VC21474379
Molecular Formula: C19H25N3O6
Molecular Weight: 391.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 353774-13-7 |
|---|---|
| Molecular Formula | C19H25N3O6 |
| Molecular Weight | 391.4g/mol |
| IUPAC Name | N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-3,4,5-triethoxybenzamide |
| Standard InChI | InChI=1S/C19H25N3O6/c1-6-26-13-9-12(10-14(27-7-2)17(13)28-8-3)18(24)20-15-11-16(23)22(5)19(25)21(15)4/h9-11H,6-8H2,1-5H3,(H,20,24) |
| Standard InChI Key | BGYBROPNADUVQA-UHFFFAOYSA-N |
| SMILES | CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC(=O)N(C(=O)N2C)C |
| Canonical SMILES | CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC(=O)N(C(=O)N2C)C |
Introduction
N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-3,4,5-triethoxybenzamide is a complex organic compound with a molecular formula of C19H25N3O6 and a molecular weight of approximately 391.4 g/mol . This compound combines a pyrimidine core with a benzamide moiety, featuring three ethoxy groups attached to the benzene ring. The presence of these functional groups contributes to its unique chemical properties and potential applications.
Synthesis and Reactivity
The synthesis of N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-3,4,5-triethoxybenzamide typically involves multi-step organic reactions. These processes require careful control of reaction conditions to ensure high yields and purity. The compound's reactivity is influenced by its functional groups, particularly the carbonyl and ethoxy groups, which can participate in various chemical reactions such as condensation and substitution reactions.
Biological Activity and Applications
While specific biological activities of N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-3,4,5-triethoxybenzamide are not extensively documented, compounds with similar structures often exhibit potential in medicinal chemistry due to their ability to interact with biological targets. The presence of a pyrimidine core and benzamide moiety suggests potential applications in drug development, particularly in areas where such structural motifs are known to interact with enzymes or receptors.
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